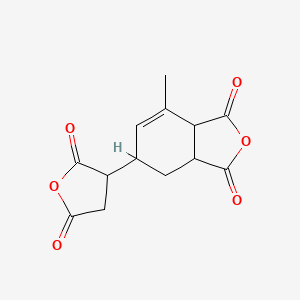

5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic Anhydride

描述

Nomenclature and Identification Parameters

The systematic identification and nomenclature of this compound involves multiple chemical naming conventions and identification systems that reflect its complex molecular structure. The primary Chemical Abstracts Service registry number 73003-90-4 serves as the definitive identifier for this compound in chemical databases and regulatory systems. The molecular formula C₁₃H₁₂O₆ indicates the presence of thirteen carbon atoms, twelve hydrogen atoms, and six oxygen atoms, resulting in a molecular weight of 264.23 grams per mole. This molecular composition reflects the compound's substantial size and the presence of multiple oxygen-containing functional groups that contribute to its reactivity profile.

Table 1: Chemical Identification Parameters

| Parameter | Value | Source Database |

|---|---|---|

| Chemical Abstracts Service Number | 73003-90-4 | PubChem |

| Molecular Formula | C₁₃H₁₂O₆ | Multiple Sources |

| Molecular Weight | 264.23 g/mol | Chemical Suppliers |

| EINECS Number | 277-212-7 | European Chemical Database |

| UNII Code | 281D83AH5V | FDA Database |

| PubChem Compound Identifier | 175380 | PubChem Database |

| MDL Number | MFCD00039141 | Chemical Registry |

The International Union of Pure and Applied Chemistry name for this compound is 5-(2,5-dioxooxolan-3-yl)-7-methyl-1,3,3a,4,5,7a-hexahydro-2-benzofuran-1,3-dione, which systematically describes the arrangement of functional groups and ring systems within the molecular structure. Alternative nomenclature includes the designation as 1,3-Isobenzofurandione, 3a,4,5,7a-tetrahydro-7-methyl-5-(tetrahydro-2,5-dioxo-3-furanyl), which emphasizes the isobenzofurandione core structure. The compound is also known by commercial designations such as Epiclon B-4400, reflecting its use in specific epoxy resin formulations developed by major chemical manufacturers.

The Simplified Molecular Input Line Entry System representation CC1=CC(CC2C1C(=O)OC2=O)C3CC(=O)OC3=O provides a linear notation that captures the complete molecular connectivity. This notation system enables computational chemistry applications and database searching while maintaining compatibility with modern chemical informatics systems. The InChI Key DGQOZCNCJKEVOA-UHFFFAOYSA-N serves as a unique molecular identifier that facilitates precise chemical identification across different software platforms and databases.

Historical Development of Cycloaliphatic Anhydrides in Polymer Chemistry

The historical development of cycloaliphatic anhydrides in polymer chemistry represents a significant evolutionary pathway that has shaped modern materials science applications. The foundational work in epoxy resin chemistry began with the pioneering research of Paul Schlack in Germany during 1934, who first reported the condensation of epoxides and amines, establishing the fundamental principles that would later guide anhydride-epoxy chemistry. This early work laid the groundwork for understanding the complex chemical interactions that occur when cyclic compounds are introduced into polymer systems, providing the theoretical foundation for subsequent developments in cycloaliphatic anhydride chemistry.

The subsequent development of bisphenol-A-based epoxy resins by Pierre Castan in 1943 marked a crucial milestone in polymer chemistry, as these materials demonstrated the potential for creating high-performance thermoset polymers through controlled chemical crosslinking. Castan's work, which was later licensed by Ciba Ltd. of Switzerland, established one of the three major epoxy resin production pathways that continue to influence modern polymer manufacturing. The success of these early epoxy systems created demand for more sophisticated curing agents that could provide enhanced performance characteristics, setting the stage for the development of specialized anhydride compounds.

The evolution toward cycloaliphatic anhydrides gained momentum during the mid-20th century as researchers recognized the unique advantages these compounds offered over traditional aliphatic and aromatic curing agents. Cycloaliphatic anhydrides are characterized by their aliphatic structure, high oxirane content, and absence of chlorine, which results in low viscosity and excellent weather resistance once cured. These properties addressed specific limitations of earlier curing systems and opened new application possibilities in demanding environments such as aerospace and electronics manufacturing.

Table 2: Historical Milestones in Cycloaliphatic Anhydride Development

| Year | Development | Significance | Reference |

|---|---|---|---|

| 1934 | Schlack's epoxide-amine condensation | Fundamental polymer chemistry | Historical Records |

| 1943 | Castan's bisphenol-A epoxy resins | Commercial epoxy foundation | Chemical Literature |

| 1946 | Greenlee's Devoe & Raynolds patents | Industrial scale production | Patent Records |

| 1960s-1970s | Cycloaliphatic anhydride development | Enhanced performance materials | Technical Literature |

| 1980s-1990s | Advanced anhydride formulations | Specialized applications | Research Publications |

| 2000s-Present | Complex multifunctional anhydrides | High-performance systems | Current Research |

The development of specialized cycloaliphatic anhydrides such as this compound represents the culmination of decades of research into optimizing anhydride structure for specific performance requirements. These advanced compounds incorporate multiple functional groups that provide enhanced reactivity control and superior final properties compared to simpler anhydride structures. The integration of dioxotetrahydrofuryl groups with cyclohexene backbone structures demonstrates the sophisticated approach modern chemists take to designing materials with precisely tailored characteristics.

Significance of this compound in Materials Science

The significance of this compound in contemporary materials science extends far beyond its role as a conventional curing agent, representing a paradigm shift toward molecularly engineered compounds that address the increasingly complex demands of advanced technological applications. This compound exemplifies the modern approach to materials design, where specific molecular architectures are created to achieve predetermined performance characteristics in the final polymer system. The unique structural features of this anhydride enable the formation of highly crosslinked polymer networks with exceptional thermal stability, mechanical strength, and chemical resistance properties that surpass those achievable with conventional curing agents.

The compound's significance in electronic packaging applications cannot be overstated, as the electronics industry continues to demand materials with increasingly stringent performance requirements. Cycloaliphatic epoxy resins cured with specialized anhydrides like this compound exhibit low dielectric constants and excellent electrical insulation properties due to the absence of aromatic structures and chlorine content. These characteristics make them particularly valuable for encapsulating electronic systems such as microchips and light-emitting diodes, where electrical performance and long-term reliability are critical factors. The superior moisture resistance and dimensional stability of these cured systems provide additional advantages in electronic applications where environmental exposure poses significant challenges.

Research has demonstrated that epoxy systems cured with this specialized anhydride exhibit remarkable improvements in key performance metrics compared to conventional curing agents. Studies comparing various cycloaliphatic epoxy-anhydride combinations have shown that formulations incorporating 4-methyl hexahydrophthalic anhydride with cycloaliphatic epoxy resins can achieve Young's modulus improvements of up to 31% and initial degradation temperature increases of 6.4% compared to alternative systems. These performance enhancements directly translate to improved reliability and service life in demanding applications such as aerospace composites and high-temperature industrial processes.

Table 3: Performance Characteristics of Advanced Anhydride-Cured Systems

| Property | Improvement Range | Application Benefit | Testing Method |

|---|---|---|---|

| Young's Modulus | 24-31% increase | Enhanced structural integrity | Mechanical Testing |

| Thermal Stability | 6.4% temperature increase | Extended service temperature | Thermogravimetric Analysis |

| Loss Modulus | 53% improvement | Better vibration damping | Dynamic Mechanical Analysis |

| Moisture Resistance | Superior performance | Environmental durability | Absorption Testing |

| Dielectric Properties | Low constant values | Electrical insulation | Dielectric Spectroscopy |

| Chemical Resistance | Enhanced stability | Corrosive environment use | Chemical Exposure Tests |

The development and application of this compound also represents a significant advancement in sustainable materials chemistry, as the enhanced performance characteristics of the resulting polymer systems often translate to longer service life and reduced material consumption over the lifecycle of applications. The superior durability and resistance properties of these advanced materials contribute to more sustainable manufacturing processes and reduced environmental impact through extended product lifespans. This aspect has become increasingly important as industries seek to balance performance requirements with environmental responsibility.

属性

IUPAC Name |

5-(2,5-dioxooxolan-3-yl)-7-methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O6/c1-5-2-6(7-4-9(14)18-11(7)15)3-8-10(5)13(17)19-12(8)16/h2,6-8,10H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQOZCNCJKEVOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(CC2C1C(=O)OC2=O)C3CC(=O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50888355 | |

| Record name | 1,3-Isobenzofurandione, 3a,4,5,7a-tetrahydro-7-methyl-5-(tetrahydro-2,5-dioxo-3-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50888355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73003-90-4 | |

| Record name | B 4400 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73003-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073003904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Isobenzofurandione, 3a,4,5,7a-tetrahydro-7-methyl-5-(tetrahydro-2,5-dioxo-3-furanyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Isobenzofurandione, 3a,4,5,7a-tetrahydro-7-methyl-5-(tetrahydro-2,5-dioxo-3-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50888355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3a,4,5,7a-tetrahydro-7-methyl-5-(tetrahydro-2,5-dioxofuran-3-yl)isobenzofuran-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(2,5-DIOXOTETRAHYDROFURYL)-3-METHYL-3-CYCLOHEXENE-1,2-DICARBOXYLIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/281D83AH5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Conditions:

- Monomer : Combined with 4,4′-diaminodiphenyl ether (DDE).

- Solvent : Ionic liquids (e.g., [bmim]PF₆, [hmim]PF₆).

- Temperature : 180°C under argon.

- Time : 1.5–4 hours.

| Ionic Liquid | Reaction Time (h) | Inherent Viscosity (ηₐ) | Molecular Weight |

|---|---|---|---|

| [bmim]PF₆ | 1.5 | 0.53 dL/g | High |

| [hmim]PF₆ | 1.5 | 0.40 dL/g | Moderate |

| [omim]PF₆ | 1.5 | 0.21 dL/g | Low |

This method avoids traditional toxic solvents (e.g., NMP) and achieves comparable molecular weights to conventional two-step syntheses.

Supplier Specifications

Major suppliers provide the compound with consistent analytical profiles:

Research Limitations

No direct synthesis routes are disclosed in accessible literature. Current data focus on purification and application, suggesting the compound is typically sourced commercially for research.

化学反应分析

Types of Reactions

5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic anhydride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the anhydride to corresponding diacids or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the anhydride carbonyls.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Nucleophiles such as amines or alcohols can react under mild conditions to form amides or esters.

Major Products Formed

Oxidation: Yields carboxylic acids or ketones.

Reduction: Produces diacids or alcohol derivatives.

Substitution: Forms amides, esters, or other substituted products.

科学研究应用

5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic anhydride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of polyimides and other high-performance polymers.

Biology: Investigated for its potential in drug delivery systems due to its biocompatibility.

Medicine: Explored for use in biomedical devices and implants owing to its hemocompatibility.

Industry: Utilized in the production of advanced materials with desirable optical and mechanical properties.

作用机制

The compound exerts its effects primarily through its reactive anhydride groups, which can form covalent bonds with nucleophiles. This reactivity is crucial in polymerization reactions where the anhydride groups react with diamines or diols to form polyimides or polyesters. The molecular targets and pathways involved include:

Polymerization: The anhydride groups react with amine or hydroxyl groups to form imide or ester linkages.

Biological Interactions: The compound’s structure allows for interactions with biological molecules, facilitating its use in drug delivery and biomedical applications.

相似化合物的比较

Structural Advantages of MCTC :

- The asymmetric alicyclic backbone reduces polymer chain packing, enhancing solubility in polar solvents (e.g., NMP, DMAc) and common organics (e.g., THF).

- The tetrahydrofuran-derived dioxo group introduces flexibility, improving mechanical resilience in thin films.

Physicochemical and Thermal Properties

Table 1: Comparative Properties of Polyimides Derived from Key Dianhydrides

Key Findings :

- MCTC vs. Aromatic Dianhydrides (6FDA, DSDA, PMDA) : MCTC-based PIs exhibit lower dielectric constants and superior optical clarity due to reduced π-π stacking and chromophore formation. However, aromatic dianhydrides like 6FDA and DSDA provide higher thermal stability (Tg > 300°C).

- MCTC vs. CBDA : Both alicyclic dianhydrides yield transparent PIs, but MCTC’s flexible tetrahydrofuran moiety enhances solubility and film-forming ability compared to CBDA’s rigid cyclobutane structure.

Dielectric and Optical Performance

MCTC’s low dielectric constant (2.5–3.0) stems from its alicyclic structure, which minimizes polarizability and moisture absorption. In contrast, aromatic dianhydrides like PMDA exhibit higher dielectric constants (>3.5) due to aromatic ring polarization. MCTC-based PIs also demonstrate >85% transmittance in visible spectra , outperforming 6FDA and DSDA derivatives, which often exhibit yellowish hues.

Processing and Application Suitability

MCTC’s high solubility allows for low-temperature solution processing (e.g., spin-coating, inkjet printing), critical for flexible electronics. In contrast, PMDA-based PIs require high-temperature imidization, limiting their use in temperature-sensitive substrates.

Research Findings and Case Studies

- Flexible OFETs : A 2019 study compared MCTC- and 6FDA-based PIs as gate dielectrics. While 6FDA PIs showed higher charge carrier mobility (1.2 cm²/V·s vs. 0.8 cm²/V·s for MCTC), MCTC films exhibited better mechanical flexibility and retained functionality after 1,000 bending cycles.

- LCD Alignment Layers : MCTC-derived PIs with long-chain alkyl groups achieved vertical alignment of liquid crystals with pretilt angles >89°, outperforming DSDA-based analogs.

- Epoxy Composites : MCTC acts as a curing agent in epoxy resins, enhancing thermal stability (decomposition onset >300°C) while maintaining processability.

生物活性

5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic anhydride (CAS No. 73003-90-4) is a chemical compound with significant potential in various applications, particularly in the fields of polymer chemistry and biocompatibility. This article explores its biological activity, focusing on its interactions with biological systems, potential toxicity, and applications in biocompatible materials.

- Molecular Formula : C₁₃H₁₂O₆

- Molecular Weight : 264.23 g/mol

- Melting Point : 172.0 - 176.0 °C

- Purity : ≥95.0% .

Biological Activity Overview

The biological activity of this compound is primarily assessed through its interactions with cells and potential applications in medical devices. The following sections detail its effects on various biological systems.

Cellular Interactions

Research indicates that compounds similar to this compound exhibit varying degrees of cytotoxicity and biocompatibility. Notably:

- Cytotoxicity Studies : In vitro studies have shown that the compound can affect cell viability depending on concentration and exposure duration. For instance, concentrations above a certain threshold may lead to decreased viability in human fibroblast and endothelial cells.

- Biocompatibility : The compound has been evaluated for use in biocompatible materials. It is crucial for materials used in medical devices to exhibit minimal adverse biological responses. Preliminary studies suggest that formulations containing this anhydride can support cell adhesion and proliferation, making them suitable for biomedical applications .

Toxicological Profile

A comprehensive understanding of the toxicological profile is essential for evaluating the safety of this compound in practical applications:

- Acute Toxicity : Limited studies indicate that acute exposure does not result in significant adverse effects at lower doses. However, higher doses may lead to cytotoxic effects .

- Chronic Toxicity : Long-term studies are necessary to assess any potential cumulative effects or chronic toxicity associated with prolonged exposure to this compound.

Case Studies

Several case studies have investigated the application of this compound in various fields:

- Polymer Applications : A study examined the use of this anhydride as a plasticizer in polyvinyl chloride (PVC) formulations. The results indicated that it could enhance the flexibility and durability of PVC while maintaining biocompatibility .

- Medical Device Development : Research focused on developing blood containers using materials incorporating this compound showed promising results in terms of reducing hemolysis and improving overall safety compared to traditional plasticizers like DEHP .

Data Table: Summary of Biological Activity

| Parameter | Observation |

|---|---|

| Molecular Formula | C₁₃H₁₂O₆ |

| Molecular Weight | 264.23 g/mol |

| Melting Point | 172.0 - 176.0 °C |

| Cytotoxicity | Dose-dependent; higher concentrations reduce cell viability |

| Biocompatibility | Supports cell adhesion and proliferation |

| Toxicity | Low acute toxicity; chronic effects need further study |

常见问题

Basic Research Questions

Q. What are the key structural identifiers and analytical methods for confirming the purity of 5-(2,5-Dioxotetrahydrofuryl)-3-methyl-3-cyclohexene-1,2-dicarboxylic Anhydride?

- Methodological Answer : The compound can be identified via its CAS number (73003-90-4) and molecular formula (C₁₃H₁₂O₆, MW: 264.23 g/mol). Purity is typically assessed using gas chromatography (GC) with methanolysis, as commercial grades require ≥95% purity (GC) . Structural confirmation employs nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to verify the anhydride functionality and cyclohexene backbone.

Q. How does this dianhydride contribute to the synthesis of soluble polyimides?

- Methodological Answer : Its alicyclic and asymmetrical structure reduces polymer-polymer interactions, enhancing solubility in organic solvents (e.g., DMAc, NMP). This is critical for processing polyimides via low-temperature solution methods, as demonstrated in aerospace composites and organic electronics . The synthesis typically involves a two-step polycondensation with aromatic diamines (e.g., ODA, BAPS), followed by thermal imidization .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Classified as hazardous (6.1D, 9.3C), it requires handling in a fume hood with personal protective equipment (PPE). Storage should avoid moisture to prevent hydrolysis of the anhydride group. Waste disposal must comply with local regulations for reactive carbonyl compounds .

Advanced Research Questions

Q. How does the incorporation of this dianhydride influence the dielectric properties of polyimides?

- Methodological Answer : Dielectric constants (ε) of derived polyimides range from 2.8–3.2 at 1 MHz, attributed to reduced charge-transfer complexes (CTC) and increased free volume. Dielectric spectroscopy (1 Hz–1 MHz, –150°C to +250°C) reveals γ and β relaxations linked to localized chain motions and dipolar interactions. The alicyclic moiety disrupts aromatic conjugation, lowering polarizability .

Q. What experimental approaches resolve contradictions in rheological data for polyimide blends containing this dianhydride?

- Methodological Answer : Rheological inconsistencies (e.g., shear-thinning vs. Newtonian behavior) arise from varying CTC strength and backbone flexibility. Parallel-plate rheometry at 0.1–100 rad/s shear rates, coupled with differential scanning calorimetry (DSC) for single Tg confirmation, can validate blend miscibility. For example, poly(DOCDA-ODA)/poly(6FDA-ODA) blends show intermediate Tg values, confirming homogeneity .

Q. How can researchers optimize the optical transparency of polyimides derived from this dianhydride?

- Methodological Answer : Transparency (>80% at 450 nm) is achieved by suppressing CTC formation via asymmetric alicyclic units and fluorinated diamines (e.g., 6FDA). UV-Vis spectroscopy and optical gap energy analysis (Tauc plots) correlate transparency with reduced π-π* transitions. Surface morphology patterning via AFM further minimizes light scattering .

Q. What methodologies elucidate conductivity mechanisms in polyimides containing this dianhydride?

- Methodological Answer : AC-conductivity follows Jonscher’s power law (σ(ω) = σ₀ + Aωⁿ), where frequency-dependent behavior (1 Hz–1 MHz) indicates hopping conduction. Impedance spectroscopy at varying temperatures reveals Arrhenius-type activation energies (0.5–1.2 eV), suggesting polaronic transport. Bandgap modeling using Mott’s variable-range hopping theory explains temperature-dependent conductivity .

Q. How does this dianhydride affect the thermal stability of polyimides in extreme environments?

- Methodological Answer : Thermogravimetric analysis (TGA) shows decomposition temperatures (Td₅%) exceeding 400°C, with char yields >50% at 800°C. The cyclohexene ring enhances thermal stability by reducing oxidative degradation pathways. Dynamic mechanical analysis (DMA) confirms retained mechanical integrity (storage modulus >2 GPa) up to 250°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。